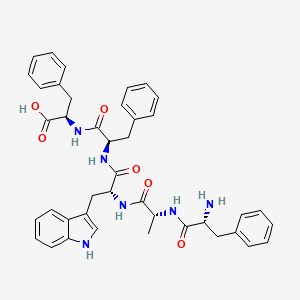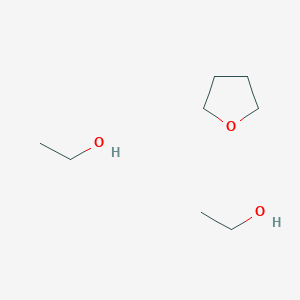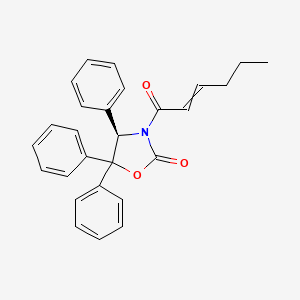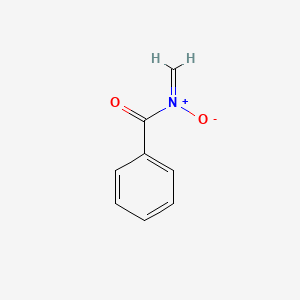
N-Benzoylmethanimine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzoylmethanimine N-oxide is a chemical compound that belongs to the class of amine oxides Amine oxides are characterized by the presence of a nitrogen-oxygen coordinate covalent bond
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzoylmethanimine N-oxide can be synthesized through the oxidation of tertiary amines. Common oxidizing agents used in this process include hydrogen peroxide, peroxycarboxylic acids, and other specialized oxidizing agents like Caro’s acid or m-chloroperbenzoic acid (m-CPBA) . The reaction typically involves treating the tertiary amine with the oxidizing agent under controlled conditions to form the N-oxide.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of hydrogen peroxide as the oxidizing agent due to its efficiency and cost-effectiveness. The reaction is carried out in a solvent such as methanol, and the process can be optimized using catalysts like titanium silicalite (TS-1) in a packed-bed microreactor .
Chemical Reactions Analysis
Types of Reactions
N-Benzoylmethanimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form nitrones.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The N-oxide group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxycarboxylic acids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
Oxidation: Formation of nitrones.
Reduction: Regeneration of the original amine.
Substitution: Formation of substituted amine oxides or other derivatives.
Scientific Research Applications
N-Benzoylmethanimine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Benzoylmethanimine N-oxide involves its ability to act as an oxidizing agent. The nitrogen-oxygen bond in the N-oxide group can participate in redox reactions, leading to the formation of various products. The compound can also undergo intramolecular elimination reactions, such as the Cope elimination, to form alkenes and hydroxylamines .
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: Another amine oxide with similar chemical properties.
N-Methylmorpholine N-oxide: Used as an oxidant in organic synthesis.
Triethylamine N-oxide: Commonly used in laboratory settings for various reactions.
Uniqueness
N-Benzoylmethanimine N-oxide is unique due to its specific structure and the presence of the benzoyl group, which imparts distinct chemical properties and reactivity compared to other amine oxides. This uniqueness makes it valuable in specialized applications and research areas.
Properties
CAS No. |
453594-51-9 |
|---|---|
Molecular Formula |
C8H7NO2 |
Molecular Weight |
149.15 g/mol |
IUPAC Name |
N-benzoylmethanimine oxide |
InChI |
InChI=1S/C8H7NO2/c1-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H2 |
InChI Key |
FUVXJHBZQVRHTE-UHFFFAOYSA-N |
Canonical SMILES |
C=[N+](C(=O)C1=CC=CC=C1)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


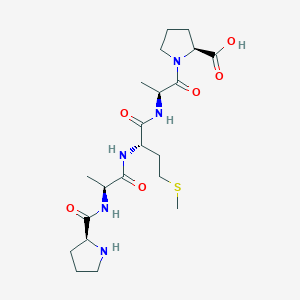
![2,5-Bis(hexyloxy)-4-[2-(thiophen-2-YL)ethenyl]benzaldehyde](/img/structure/B14233024.png)
![N-{4-[(E)-(Hydrazinylmethylidene)amino]butyl}-14-methylpentadecanamide](/img/structure/B14233027.png)
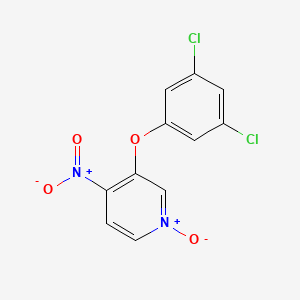


![2-[6-(3-Cyanophenyl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14233057.png)
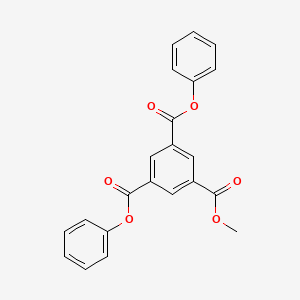
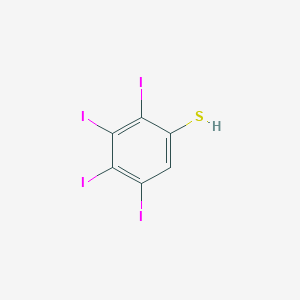
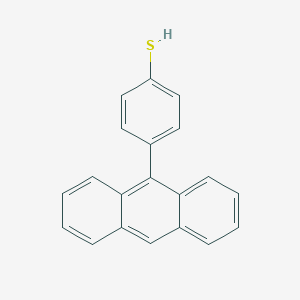
![2-methyl-1,4-bis[4-[(2S)-2-methylbutoxy]phenyl]benzene](/img/structure/B14233087.png)
